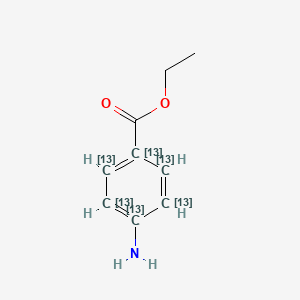
Benzocaine-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzocaine-13C6: is a labeled analog of benzocaine, a well-known local anesthetic. The “13C6” designation indicates that six carbon atoms in the benzocaine molecule are replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and tracing experiments.
准备方法
Synthetic Routes and Reaction Conditions: Benzocaine-13C6 can be synthesized through a multi-step process starting from isotopically labeled precursors. The general synthetic route involves the esterification of isotopically labeled para-aminobenzoic acid with ethanol. The reaction is typically catalyzed by sulfuric acid and carried out under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis methods may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Benzocaine-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form para-nitrobenzoic acid.
Reduction: The nitro group in para-nitrobenzoic acid can be reduced to form para-aminobenzoic acid.
Substitution: The amino group in benzocaine can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Para-nitrobenzoic acid.
Reduction: Para-aminobenzoic acid.
Substitution: Various benzocaine derivatives, depending on the substituents introduced.
科学研究应用
Chemistry: Benzocaine-13C6 is used in isotopic labeling studies to trace the metabolic pathways of benzocaine and its derivatives. It helps in understanding the degradation and transformation processes of benzocaine in different environments.
Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of benzocaine. It helps in identifying the metabolic fate of benzocaine in living organisms.
Medicine: this compound is employed in clinical research to investigate the absorption, distribution, metabolism, and excretion (ADME) of benzocaine. It aids in the development of safer and more effective anesthetic formulations.
Industry: In the pharmaceutical industry, this compound is used in quality control and validation studies. It helps in ensuring the consistency and reliability of benzocaine-containing products.
作用机制
Benzocaine-13C6 exerts its effects by inhibiting voltage-dependent sodium channels in nerve cells. By binding to these channels, it prevents the influx of sodium ions, thereby blocking the propagation of nerve impulses. This action results in the local anesthetic effect, providing temporary relief from pain and itching.
相似化合物的比较
Procaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Butamben: A local anesthetic used in topical formulations.
Declopramide: A compound with similar anesthetic properties but different chemical structure.
Metoclopramide: Primarily used as an antiemetic but shares some structural similarities with benzocaine.
Uniqueness: Benzocaine-13C6 is unique due to its isotopic labeling, which makes it particularly valuable in research applications. The presence of carbon-13 atoms allows for precise tracing and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds.
属性
IUPAC Name |
ethyl 4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i3+1,4+1,5+1,6+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLLBZGZJTVJG-LSYAIDEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
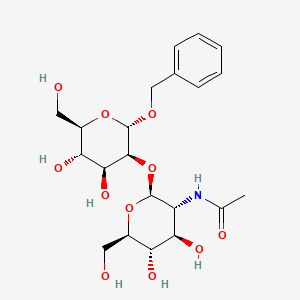
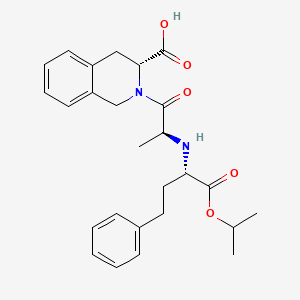
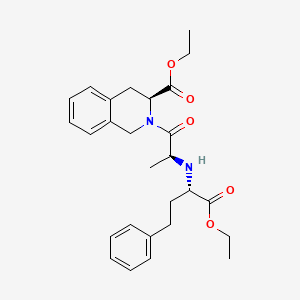
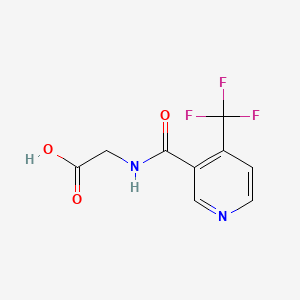

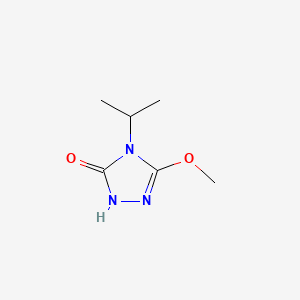
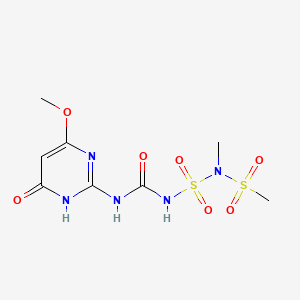
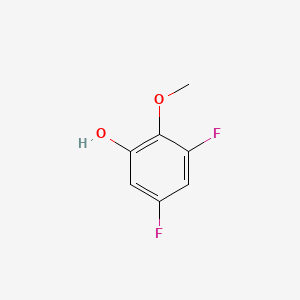
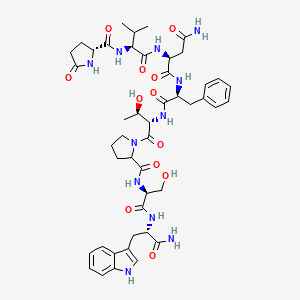

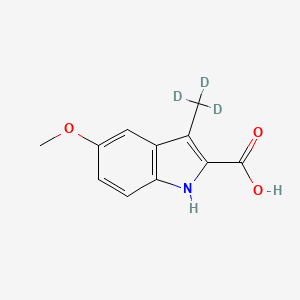
![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)
